![molecular formula C22H19F2N5O2 B2482839 2,6-difluoro-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922017-91-2](/img/structure/B2482839.png)

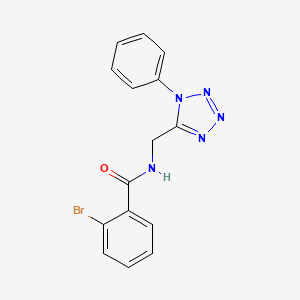

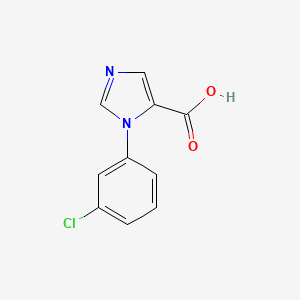

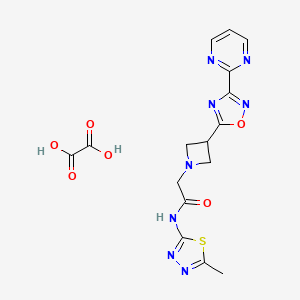

2,6-difluoro-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The synthesis and study of pyrazolopyrimidine derivatives have attracted significant attention due to their potential applications in various fields, including medicinal chemistry. These compounds often exhibit a wide range of biological activities and chemical properties that make them valuable for research and development.

Synthesis Analysis

The synthesis of related pyrazolopyrimidine compounds often involves multi-step chemical processes starting from basic building blocks such as difluorobenzoic acid and amino-hydroxypyrazole. For example, a study describes the synthesis of a pyrazolopyridine derivative from 2,6-difluorobenzoic acid through a series of reactions including condensation and cyclization steps (Wang et al., 2013).

Wissenschaftliche Forschungsanwendungen

PET Agent Synthesis for Cancer Imaging

Wang et al. (2013) synthesized a compound structurally similar to 2,6-difluoro-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide for potential use as a PET agent in cancer imaging. This involved multiple steps from 2,6-difluorobenzoic acid and resulted in a product with high specificity for PET imaging (Wang, Gao, Miller, & Zheng, 2013).

Anticancer and Anti-5-lipoxygenase Agents

Rahmouni et al. (2016) explored derivatives of pyrazolo[3,4-d]pyrimidine, similar to the target compound, for their anticancer and anti-5-lipoxygenase properties. Their study indicated potential applications of these compounds in cancer treatment and inflammation control (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Solid-Phase Synthetic Method for Compound Libraries

Heo and Jeon (2017) developed a solid-phase synthetic method for a library of compounds based on the biologically active 1-aryl-1H-pyrazolo[3,4-d]pyrimidine scaffold. This methodology could be applicable for generating derivatives of the specific compound for various research applications (Heo & Jeon, 2017).

Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

Abdellatif et al. (2014) synthesized and tested various pyrazolo[3,4-d]pyrimidin-4-one derivatives, structurally related to the target compound, for their anticancer activity. These compounds exhibited significant inhibitory activity against human breast adenocarcinoma cells (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Enzymatic Activity of Pyrazolopyrimidinyl Keto-esters

Gawaad (2008) investigated pyrazolopyrimidinyl keto-esters and their derivatives, closely related to the target compound, for their enzymatic activity. This research hinted at potential applications of such compounds in enzymology (Gawaad, 2008).

Eigenschaften

IUPAC Name |

2,6-difluoro-N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F2N5O2/c1-14-5-7-15(8-6-14)12-28-13-26-20-16(22(28)31)11-27-29(20)10-9-25-21(30)19-17(23)3-2-4-18(19)24/h2-8,11,13H,9-10,12H2,1H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYPMZDNYVNQFRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=C(C=CC=C4F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-hydroxy-2-methyl-4-[(piperidin-1-yl)methyl]-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B2482756.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide](/img/structure/B2482759.png)

![Tert-butyl (3aR,6aS)-2-(6-chloropyridazine-3-carbonyl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2482771.png)

![2-(4-Fluorophenyl)sulfanyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2482774.png)